molecular formula C14H15ClN2O3S B15096664 (2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine

(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine

Cat. No.: B15096664
M. Wt: 326.8 g/mol
InChI Key: RDZBZCXKTPRHNM-UHFFFAOYSA-N
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Description

(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine is a complex organic compound with a unique structure that combines a pyridine ring with a sulfonyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl amine linkage. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine: Unique due to its specific combination of functional groups.

    Other Sulfonyl Amines: Compounds with similar sulfonyl amine linkages but different substituents on the pyridine ring.

    Pyridine Derivatives: Compounds with various functional groups attached to the pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a sulfonyl amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H15ClN2O3S

Molecular Weight

326.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O3S/c1-9-7-10(2)13(8-12(9)20-3)21(18,19)17-11-5-4-6-16-14(11)15/h4-8,17H,1-3H3

InChI Key

RDZBZCXKTPRHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(N=CC=C2)Cl)C

Origin of Product

United States

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